N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine
Description
N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a synthetic organic compound that features a fluorinated thiophene ring and a pyrazole moiety
Properties
Molecular Formula |
C11H14FN3S |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H14FN3S/c1-2-6-15-7-5-11(14-15)13-8-9-3-4-10(12)16-9/h3-5,7H,2,6,8H2,1H3,(H,13,14) |
InChI Key |
BALKRGUUEVKPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the following steps:
Fluorination of Thiophene: The thiophene ring is fluorinated using reagents such as sulfur tetrafluoride (SF₄) or perchloryl fluoride (FClO₃) in the presence of a base like sodium ethoxide.
Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling Reaction: The fluorinated thiophene and the pyrazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a boron reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), mild heating.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Fluorinated thiophenes are used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and the pyrazole moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to the combination of a fluorinated thiophene ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
